

Spectroscopic Profile of Eupolauridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eupolauridine	
Cat. No.:	B1222634	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azafluoranthene alkaloid, **Eupolauridine**. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Eupolauridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Eupolauridine** (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.19	S	H-1	
8.86	d	4.8	H-4
8.30	d	4.8	H-5
8.13	d	8.0	H-7
7.74	d	8.0	H-6
7.60	S	H-3	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Eupolauridine** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
152.0	C-5
149.9	C-7a
145.4	C-4
143.8	C-1
136.2	C-9b
131.6	C-6
129.8	C-9a
128.7	C-5a
126.9	C-7
120.4	C-2
119.8	C-9c
118.8	H-3



Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Eupolauridine** (EI-MS)

m/z	Relative Intensity (%)	Assignment
204	100	[M]+
176	20	[M-CO] ⁺
150	15	[M-CO-C ₂ H ₂] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for **Eupolauridine** (MeOH)

λmax (nm)	log ε
218	4.45
243	4.58
252	4.60
275	4.10
285	4.15
318	3.85
330	3.90
350	3.60
368	3.75

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of **Eupolauridine** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratios (m/z) and their relative intensities were recorded.

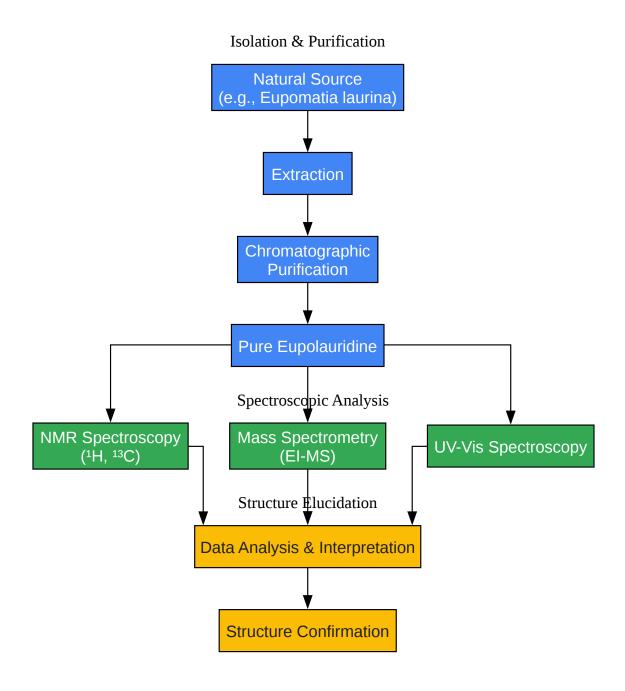
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer. A solution of **Eupolauridine** was prepared in methanol (MeOH). The absorbance was measured over a wavelength range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Eupolauridine**.





Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of **Eupolauridine**.



 To cite this document: BenchChem. [Spectroscopic Profile of Eupolauridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222634#spectroscopic-data-of-eupolauridine-nmr-ms-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com